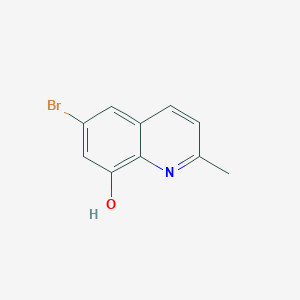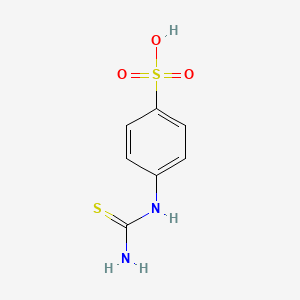
8-Quinazolinecarboxaldehyde, 5-bromo-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-quinazolinecarboxaldehyde oxime is a chemical compound that belongs to the quinazoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-quinazolinecarboxaldehyde oxime typically involves the formation of the oxime from the corresponding aldehyde or ketone. One common method is the Beckmann rearrangement, where the oxime is formed by treating the aldehyde with hydroxylamine (NH2OH) under acidic conditions . The reaction conditions often involve heating and the use of a catalyst to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for 5-Bromo-8-quinazolinecarboxaldehyde oxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-quinazolinecarboxaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles or other oxidized products.
Reduction: Reduction reactions can convert the oxime to amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce amines .
Scientific Research Applications
5-Bromo-8-quinazolinecarboxaldehyde oxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-8-quinazolinecarboxaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions . This rearrangement involves the migration of an alkyl group and the formation of a new carbon-nitrogen bond .
Comparison with Similar Compounds
Similar Compounds
5-Bromo derivatives of indole phytoalexins: These compounds have similar bromine substitution and exhibit biological activities.
Other quinazoline derivatives: Quinazoline derivatives with different substituents have been studied for their diverse biological activities.
Uniqueness
5-Bromo-8-quinazolinecarboxaldehyde oxime is unique due to its specific structure and the presence of both the bromine atom and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1445781-44-1 |
|---|---|
Molecular Formula |
C9H6BrN3O |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H |
InChI Key |
YKZDSVHVOYVKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1C=NO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


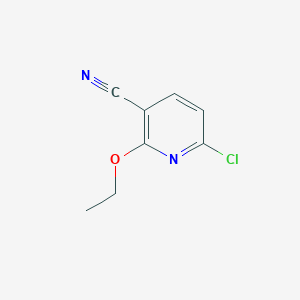
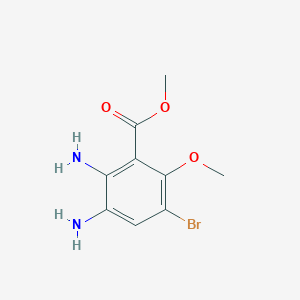
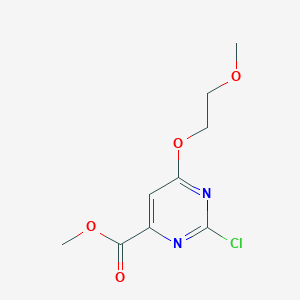
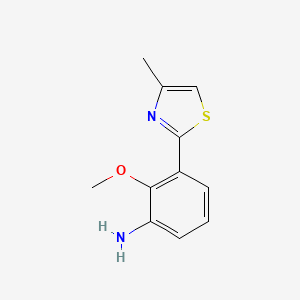
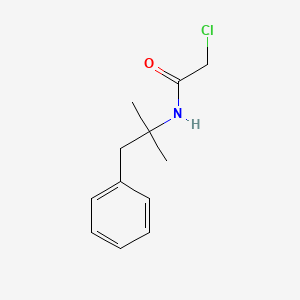
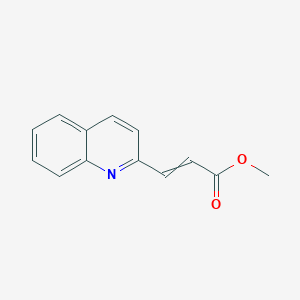
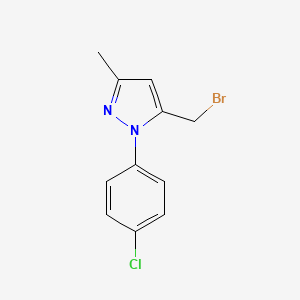
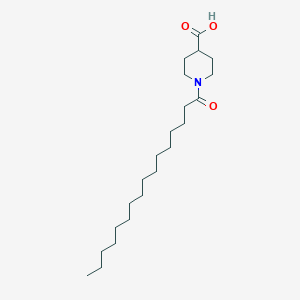

![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)


